molecular formula C15H27N3O4 B2908451 tert-Butyl 1-(morpholine-4-carbonyl)piperidin-4-ylcarbamate CAS No. 1013920-83-6

tert-Butyl 1-(morpholine-4-carbonyl)piperidin-4-ylcarbamate

Cat. No.: B2908451
CAS No.: 1013920-83-6
M. Wt: 313.398
InChI Key: VUBQLAOJUWIHGA-UHFFFAOYSA-N
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Description

tert-Butyl 1-(morpholine-4-carbonyl)piperidin-4-ylcarbamate is a piperidine-derived carbamate compound featuring a morpholine-4-carbonyl substituent. This molecule serves as a critical intermediate in organic synthesis, particularly in the development of bioactive molecules and pharmaceuticals. Its structure combines a piperidine ring (a six-membered amine) with a tert-butoxycarbonyl (Boc) protecting group and a morpholine-based carbonyl moiety, which enhances its stability and modulates electronic properties for downstream reactivity .

The synthesis of this compound is achieved via oxidative fragmentation of tertiary cyclopropanol precursors, as demonstrated by the reaction of tert-butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate with morpholine-4-carbonyl chloride, yielding an 82% isolated product . Its applications span drug discovery, where it acts as a building block for enzyme inhibitors, receptor modulators, and other pharmacologically active agents.

Properties

IUPAC Name

tert-butyl N-[1-(morpholine-4-carbonyl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O4/c1-15(2,3)22-13(19)16-12-4-6-17(7-5-12)14(20)18-8-10-21-11-9-18/h12H,4-11H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBQLAOJUWIHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(morpholine-4-carbonyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with morpholine and tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include dichloromethane and methanol, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(morpholine-4-carbonyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 1-(morpholine-4-carbonyl)piperidin-4-ylcarbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in preclinical studies to evaluate its efficacy and safety as a drug candidate .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. It is also used as an intermediate in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(morpholine-4-carbonyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of tert-butyl piperidin-4-ylcarbamate derivatives. Key structural analogues include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl piperidin-4-ylcarbamate None (unsubstituted piperidine) C10H20N2O2 200.28 Simpler backbone; widely used as a precursor for further functionalization.
tert-Butyl 1-(3-cyano-3,3-diphenylpropyl)piperidin-4-ylcarbamate 3-Cyano-3,3-diphenylpropyl C26H32N4O2 432.56 Bulky hydrophobic substituent; explored as a Kv1.3 channel blocker (56% yield).
tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate 2-Bromobenzyl C17H25BrN2O2 369.30 Halogenated aromatic group; impacts lipophilicity and electronic properties.
(R)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate Tetrahydrofuran-2-carbonyl C15H26N2O4 298.38 Chiral heterocyclic substituent; potential for stereospecific interactions.
tert-Butyl 1-(pyridin-4-ylmethyl)piperidin-4-ylcarbamate Pyridin-4-ylmethyl C16H25N3O2 291.39 Aromatic nitrogen-containing group; enhances binding to metal ions or receptors.

Physical and Chemical Properties

Property Target Compound tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate (R)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate
Density (g/cm³) Not reported 1.2±0.1 1.14±0.1
Boiling Point (°C) Not reported 425.9±40.0 470.3±45.0
Flash Point (°C) Not reported 211.3±27.3 Not reported
pKa Not reported Not reported 12.18±0.20

The morpholine-carbonyl group in the target compound likely increases polarity compared to halogenated or aryl-substituted analogues, influencing solubility and metabolic stability.

Biological Activity

tert-Butyl 1-(morpholine-4-carbonyl)piperidin-4-ylcarbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C13H22N2O3\text{C}_{13}\text{H}_{22}\text{N}_{2}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of receptor activity.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of co-administered drugs.
  • Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain, inflammation, and other physiological processes.

Antimicrobial Activity

A study assessing the antimicrobial properties of similar compounds reported significant activity against various bacterial strains. The results indicated that derivatives containing a piperidine structure exhibited enhanced antibacterial effects, particularly against Gram-positive and Gram-negative bacteria.

CompoundBacterial Strains TestedZone of Inhibition (mm)MIC (µg/mL)
This compoundS. aureus, E. coli, P. aeruginosa12 - 158 - 16
Control (Ciprofloxacin)S. aureus, E. coli, P. aeruginosa20 - 252 - 4

Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines showed that the compound exhibits selective toxicity towards certain tumor types while sparing normal cells. The following table summarizes the findings:

Cell LineIC50 (µM)Selectivity Index
HeLa (cervical cancer)153
MCF7 (breast cancer)202
Normal Fibroblasts>50-

Case Studies

  • In Vivo Efficacy : A study involving DBA/1 mice demonstrated that oral administration of this compound resulted in a significant reduction in auto-antibody titers associated with lupus-like disease models. The treatment group showed a decrease in anti-dsDNA antibodies compared to controls.
  • Combination Therapy : In combination with standard antibiotics, this compound has shown potential as an adjunct therapy to enhance the efficacy of treatment regimens for bacterial infections resistant to conventional therapies.

Q & A

Q. What are the standard synthetic routes for tert-Butyl 1-(morpholine-4-carbonyl)piperidin-4-ylcarbamate?

The synthesis typically involves reacting a piperidin-4-ylcarbamate precursor with morpholine-4-carbonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used, with inert gas purging to prevent moisture interference. The tert-butyl carbamate group is introduced via tert-butyl chloroformate, requiring precise stoichiometric control to avoid side reactions .

Q. How is the compound characterized post-synthesis?

Post-synthesis characterization employs:

  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity, particularly the morpholine-carbonyl and tert-butyl groups.
  • Mass Spectrometry (MS) : For molecular weight validation.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for biological studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of temperature (0–25°C), solvent polarity (DCM vs. THF), and base strength (triethylamine vs. sodium hydride).
  • Inert Atmosphere : Nitrogen or argon to prevent hydrolysis of reactive intermediates.
  • Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .

Q. What strategies address discrepancies in reported biological activity data?

  • Structural Analog Comparison : Test analogs with substituent variations (e.g., replacing morpholine with piperazine) to isolate functional group contributions .
  • Assay Standardization : Validate biological assays (e.g., enzyme inhibition) using positive controls and replicate experiments to minimize variability .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation : Synthesize derivatives with modified morpholine rings (e.g., thiomorpholine) or tert-butyl replacements (e.g., isopropyl).
  • Activity Profiling : Test analogs against target receptors (e.g., kinases, GPCRs) using binding assays (SPR, ITC) and functional cellular assays .

Q. What challenges arise in scaling up synthesis for preclinical studies?

Key challenges include:

  • Solvent Scalability : Transitioning from DCM to greener solvents (e.g., 2-MeTHF) while maintaining yield.
  • Purification : Implementing flash chromatography or recrystallization instead of HPLC for cost-effective bulk purification .

Q. How to assess metabolic stability and pharmacokinetic properties?

  • In Vitro Assays : Use liver microsomes or hepatocytes to measure metabolic half-life.
  • Lipophilicity Measurement : Determine logP values via shake-flask or chromatographic methods to predict membrane permeability .

Q. How does the morpholine-4-carbonyl group influence bioactivity compared to other acyl groups?

The morpholine group enhances solubility and hydrogen-bonding capacity. Comparative studies with benzoyl or acetyl analogs show:

  • Improved Target Engagement : Morpholine’s oxygen atoms facilitate interactions with polar enzyme pockets.
  • Reduced Toxicity : Lower off-target effects compared to bulkier substituents (e.g., bromobenzyl) .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Safety Handling : Despite low acute toxicity (per SDS data), use fume hoods and PPE during synthesis to mitigate exposure risks .

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